
Cystine-di-beta-naphthylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cystine-di-beta-naphthylamide (CDN) is a synthetic chromogenic substrate widely used in enzymatic assays to measure cystine aminopeptidase (CAP) activity, particularly in clinical diagnostics such as pregnancy monitoring (oxytocinase activity) . The compound consists of two β-naphthylamide groups linked via a cystine moiety, which is hydrolyzed by CAP to release β-naphthylamine. This product is then detected colorimetrically using coupling agents like p-dimethylaminocinnamaldehyde, enabling quantification of enzyme activity . CDN’s design leverages the specificity of CAP for cleaving cystine-containing substrates, making it a critical tool in biochemical and medical research.
Biochemical Analysis
Biochemical Properties
L-Cystine-di-2-naphthylamide interacts with enzymes such as cystyl aminopeptidase (oxytocinase) . The nature of these interactions involves the compound serving as a substrate for the enzyme, facilitating biochemical reactions.
Molecular Mechanism
It is known to serve as a substrate for the enzyme cystyl aminopeptidase (oxytocinase)
Scientific Research Applications
Enzymatic Activity and Assays
Cystine-di-beta-naphthylamide as a Substrate
This compound is widely utilized to measure the activity of cystine aminopeptidases. These enzymes hydrolyze the compound to produce beta-naphthylamine, which can be quantified spectrophotometrically. This method is significant for studying various physiological and pathological conditions.
- Table 1: Enzyme Activity Measurements Using this compound
Toxicological Studies
Role in Mercury Toxicity
Research indicates that cystine can influence the renal disposition of inorganic mercury. When co-administered with mercuric chloride, cystine significantly reduces the renal uptake of mercury during the initial hours post-treatment. This effect highlights its potential as a protective agent against mercury toxicity.
- Case Study: Mercury Exposure in Rats
- Objective: To assess the impact of cystine on mercury uptake.
- Method: Rats were co-injected with cystine and mercuric chloride.
- Findings: Initial renal uptake of mercury was significantly inhibited, while urinary excretion increased. This suggests that cystine can mitigate mercury's nephrotoxic effects by altering its renal handling .
Reproductive Biology
Enhancement of Oocyte Maturation
This compound has been studied in the context of oocyte maturation. In vitro studies show that supplementation with cysteamine and cystine enhances intracellular glutathione levels, crucial for oocyte development.
- Case Study: Mouse Oocyte Maturation
- Objective: To evaluate the effects of cysteamine and cystine on oocyte maturation.
- Method: Cumulus-denuded oocytes were matured in media supplemented with these compounds.
- Findings: Optimal concentrations of cysteamine and cystine restored developmental capacity comparable to cumulus-surrounded oocytes .
Neurobiology
Cystine-Glutamate Exchange Mechanism
Cystine plays a role in neurotransmitter signaling through the cystine-glutamate exchange mechanism. This pathway is implicated in neurodegenerative diseases, where altered glutamate signaling contributes to excitotoxicity.
- Research Insight: Schizophrenia Model
- Objective: To explore the role of cystine-glutamate exchange in psychotomimetic effects.
- Method: Rodent models treated with phencyclidine (PCP) were used to assess glutamate levels.
- Findings: N-acetylcysteine, a prodrug of cysteine, reversed PCP-induced behavioral deficits by modulating glutamate levels via cystine-glutamate antiporters .
Comparison with Similar Compounds
CDN is part of a broader class of arylamide substrates used to study peptidase activity. Below is a detailed comparison with structurally and functionally related compounds:
S-Benzyl-L-Cysteine-4-p-Nitroanilide (SBCpNA)
- Structure : Features a p-nitroanilide (pNA) group instead of β-naphthylamide.
- Enzymatic Efficiency :
- Studies show SBCpNA allows faster kinetic assays compared to CDN due to the higher molar absorptivity of pNA (ε = 10,000 M⁻¹cm⁻¹ vs. β-naphthylamine’s ε = 2,500 M⁻¹cm⁻¹) .
- CAP activity measured with SBCpNA correlates strongly with CDN-based assays but requires less incubation time (30 minutes vs. 2 hours) .
- Advantages : Reduced interference from serum proteins and improved specificity for CAP in pregnancy sera .
L-Cystine-Bis-p-Nitroanilide (CBPNA)
- Structure : Contains two p-nitroanilide groups linked by cystine.
- Performance: Demonstrates higher sensitivity than CDN but suffers from non-linear kinetics at high substrate concentrations, limiting its utility in automated assays . Less stable in aqueous buffers compared to CDN, requiring fresh preparation for reliable results .
L-Cysteine-Beta-Naphthylamide (CBN)
- Structure: Monomeric β-naphthylamide derivative of cysteine.
- Applications: Used to measure aminopeptidase N rather than CAP.
- Limitations: Susceptible to interference from non-specific proteases in serum, reducing diagnostic accuracy .
Lysylalanyl-beta-Naphthylamide (Lys-Ala-βNA)
- Structure : Dipeptide-linked β-naphthylamide.
- Enzymatic Specificity : Hydrolyzed by dipeptidyl arylamidase II (a lysosomal enzyme) at pH 5.5 with high specificity (Km = 1.1 × 10⁻⁵ M) .
- Highly sensitive to cation inhibition (e.g., Tris buffer inhibits activity by 96% at 50 mM) .
Key Research Findings
SBCpNA vs. CDN : A 1973 study found SBCpNA improved assay speed and reliability for CAP in pregnancy sera, with a correlation coefficient of 0.98 between the two substrates .
Cation Sensitivity : CDN-based assays are less affected by cations (e.g., Na⁺, K⁺) compared to Lys-Ala-βNA, which is inhibited by Tris buffer even at low concentrations .
Stability : CDN and SBCpNA show comparable stability in serum matrices, whereas CBPNA degrades rapidly, requiring strict temperature control .
Properties
CAS No. |
1259-69-4 |
---|---|
Molecular Formula |
C26H26N4O2S2 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-amino-3-[[(2R)-2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C26H26N4O2S2/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32)/t23-,24?/m0/s1 |
InChI Key |
REEVAJUPLLWYBH-UXMRNZNESA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N |
Key on ui other cas no. |
4708-24-1 1259-69-4 |
Pictograms |
Health Hazard |
Synonyms |
L-Cystine-di-2-naphthylamide; ST085496; 1259-69-4; Cystine-di-beta-naphthylamide; AC1O3LDJ; C9005_SIGMA; L-Cystinedi-|A-naphthylamide; Propanamide,3,3'-dithiobis[2-amino-N-2-naphthalenyl-,(2R,2'R)-; L-cysteinedi-beta-naphthylamide; 30260_FLUKA; CHEBI:90428; CTK8G0521; MolPort-003-910-311; ZINC1736048; L-cystinebis[N-(2-naphthyl)amide]; AKOS024285554; N,N'-dinaphthalen-2-yl-L-cystinamide; L-cystinebis[N-(beta-naphthyl)amide]; FT-0633513; A805446; 3,3'-Dithiobis[(R)-2-amino-N-(2-naphthalenyl)propanamide]; (2R)-2-amino-3-[[(2R)-2-amino-3-(2-naphthalenylamino)-3-oxopropyl]disulfanyl]-N-(2-naphthalenyl)propanamide; (2R)-2-amino-3-[[(2R)-2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide; (2R)-2-amino-3-{[(2R)-2-amino-2-[(naphthalen-2-yl)carbamoyl]ethyl]disulfanyl}-N-(naphthalen-2-yl)propanamide; (2R)-2-azanyl-3-[[(2R)-2-azanyl-3-(naphthalen-2-ylamino)-3-oxidanylidene-propyl]disulfanyl]-N-naphthalen-2-yl-propanamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.